N-(1H-indol-4-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(1H-indol-4-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound that features both an indole and a tetrazole moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-4-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the formation of the indole and tetrazole rings, followed by their coupling to a benzamide backbone. Common synthetic routes might include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formation of the Tetrazole Ring: This can be synthesized by the reaction of an azide with a nitrile in the presence of a catalyst.
Coupling Reactions: The indole and tetrazole intermediates can be coupled to a benzamide backbone using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-4-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxindole derivatives, while substitution reactions could introduce various functional groups onto the indole ring.
Scientific Research Applications
N-(1H-indol-4-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(1H-indol-4-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, compounds with indole and tetrazole moieties can interact with various enzymes, receptors, or nucleic acids, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(1H-indol-3-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide: Similar structure but with the indole ring substituted at a different position.
N-(1H-indol-4-yl)-4-(1H-tetrazol-1-yl)benzamide: Lacks the methyl group on the tetrazole ring.
Uniqueness
N-(1H-indol-4-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to the specific substitution pattern on the indole and tetrazole rings, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H14N6O |
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Molecular Weight |
318.33 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-4-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H14N6O/c1-11-20-21-22-23(11)13-7-5-12(6-8-13)17(24)19-16-4-2-3-15-14(16)9-10-18-15/h2-10,18H,1H3,(H,19,24) |
InChI Key |
PVZVHBBPOLZKCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C=CN4 |
Origin of Product |
United States |
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